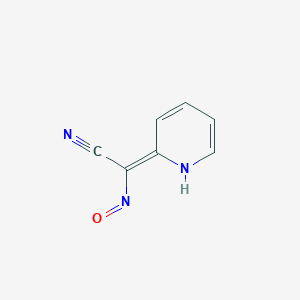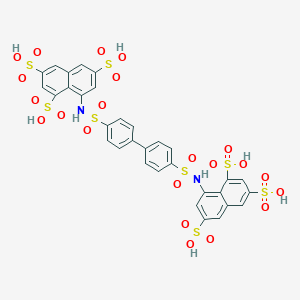
2,4-Dimethyl-6H-pyrido(3,2-b)carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-6H-pyrido(3,2-b)carbazole is a chemical compound that belongs to the carbazole family. It is a heterocyclic aromatic compound that has been studied for its potential use in the field of medicine.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-6H-pyrido(3,2-b)carbazole is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Effets Biochimiques Et Physiologiques
2,4-Dimethyl-6H-pyrido(3,2-b)carbazole has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane. In addition, it has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,4-Dimethyl-6H-pyrido(3,2-b)carbazole in lab experiments is its ability to inhibit the growth of cancer cells and bacteria. This makes it a potentially useful compound for the development of new cancer treatments and antibiotics. However, one limitation of using 2,4-Dimethyl-6H-pyrido(3,2-b)carbazole is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the study of 2,4-Dimethyl-6H-pyrido(3,2-b)carbazole. One direction is to further study its mechanism of action in order to optimize its use in lab experiments. Another direction is to study its potential use in the treatment of other diseases, such as inflammatory diseases. Additionally, future studies could focus on the development of new derivatives of 2,4-Dimethyl-6H-pyrido(3,2-b)carbazole with improved properties for use in medicine.
Méthodes De Synthèse
The synthesis of 2,4-Dimethyl-6H-pyrido(3,2-b)carbazole involves the reaction of 2,4-dimethylpyridine with 2-aminobiphenyl in the presence of a palladium catalyst. This reaction leads to the formation of 2,4-Dimethyl-6H-pyrido(3,2-b)carbazole with a yield of approximately 70%.
Applications De Recherche Scientifique
2,4-Dimethyl-6H-pyrido(3,2-b)carbazole has been studied for its potential use in the field of medicine. It has been shown to have anticancer properties and has been studied for its potential use in the treatment of various types of cancer, including breast cancer and leukemia. In addition, it has been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria.
Propriétés
Numéro CAS |
155136-72-4 |
|---|---|
Nom du produit |
2,4-Dimethyl-6H-pyrido(3,2-b)carbazole |
Formule moléculaire |
C17H14N2 |
Poids moléculaire |
246.31 g/mol |
Nom IUPAC |
2,4-dimethyl-1H-pyrido[3,2-b]carbazole |
InChI |
InChI=1S/C17H14N2/c1-10-7-11(2)18-16-9-14-12-5-3-4-6-15(12)19-17(14)8-13(10)16/h3-9,18H,1-2H3 |
Clé InChI |
FLRIZEAQTUTWHB-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(=NC2=CC3=C(C=C12)NC4=CC=CC=C43)C |
SMILES |
CC1=CC(=C2C=C3C(=C4C=CC=CC4=N3)C=C2N1)C |
SMILES canonique |
CC1=CC(=C2C=C3C(=C4C=CC=CC4=N3)C=C2N1)C |
Autres numéros CAS |
155136-72-4 |
Synonymes |
2,4-dimethyl-6H-pyrido(3,2-b)carbazole 2,4-dMPC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI)](/img/structure/B118467.png)






